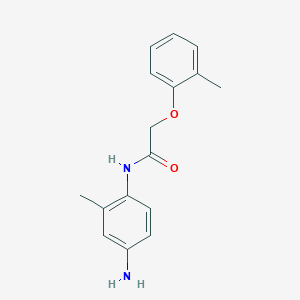

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide

Description

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide is an acetamide derivative characterized by two aromatic substituents: a 4-amino-2-methylphenyl group attached to the nitrogen atom and a 2-methylphenoxy group on the acetyl moiety.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-5-3-4-6-15(11)20-10-16(19)18-14-8-7-13(17)9-12(14)2/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNKUFYDLBBQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of arylaminoaryloxyacetanilides . Its structure includes:

- An amino group (–NH2) that enhances interaction with biological targets.

- A methyl group (–CH3) that influences lipophilicity and solubility.

- A phenoxy group (–O–C6H5) which is known to enhance the compound’s reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C16H18N2O2 |

| Molecular Weight | 270.33 g/mol |

| Functional Groups | Amino, Methyl, Phenoxy |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Binding Affinity: The amino and phenoxy groups facilitate binding to active sites of enzymes, potentially inhibiting their activity.

- Modulation of Pathways: By interacting with signaling pathways, the compound may influence processes such as inflammation and cellular signaling.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for antimicrobial applications.

- Anti-inflammatory Effects: The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition: Studies indicate that it may act as an enzyme inhibitor, impacting biochemical pathways crucial for cellular function.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- A study examined the effects of related arylamino compounds on cancer cell lines, demonstrating significant antiproliferative effects with IC50 values indicating potent activity against tumor cells .

- Another research highlighted the role of similar phenolic compounds in inhibiting specific enzymes involved in cancer progression, suggesting that this compound could have comparable effects .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide | Contains a methyl substituent on the phenoxy group | Exhibits anti-inflammatory properties |

| N-(4-Amino-3-chlorophenyl)-2-(3-methylphenoxy)-acetamide | Chlorine substitution enhances reactivity | Potential for increased enzyme inhibition |

| N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)-acetamide | Halogenated variant with enhanced biological activity | Stronger antimicrobial effects observed |

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Modifications and Pharmacological Implications

The biological activity of acetamide derivatives is highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural Features and Reported Activities of Selected Acetamides

Key Differences in Activity Profiles

Anticancer Activity

- Quinazoline-sulfonyl acetamides (e.g., compounds 38–40 in ) exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines due to their bulky, electron-withdrawing substituents, which enhance DNA intercalation or enzyme inhibition .

- The target compound, with its electron-donating methyl and amino groups, may lack comparable potency but could offer improved metabolic stability due to reduced steric hindrance.

Antimicrobial Activity

- Benzo[d]thiazol-sulfonyl derivatives (e.g., compounds 47–50 in ) show broad-spectrum activity against Gram-positive bacteria and fungi, attributed to sulfonyl groups disrupting microbial membranes .

Enzyme Inhibition

- Triazole-benzothiazole acetamides () inhibit MAO-B and cholinesterases via heterocyclic interactions with enzyme active sites .

- The target compound’s simpler structure lacks such heterocycles, suggesting lower inhibitory potency but possibly fewer off-target effects.

Receptor Agonism

- Pyridazinone acetamides () act as FPR2 agonists due to their methoxybenzyl groups, which facilitate receptor binding .

- The target compound’s methylphenoxy group may confer weaker receptor affinity but greater selectivity for non-FPR targets.

Physicochemical Properties

- Solubility : The absence of ionizable groups (e.g., sulfonyl, carboxylic acid) may reduce aqueous solubility relative to derivatives in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.